4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride

Descripción general

Descripción

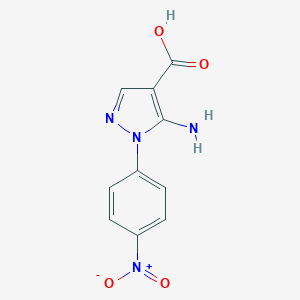

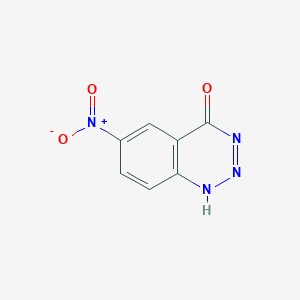

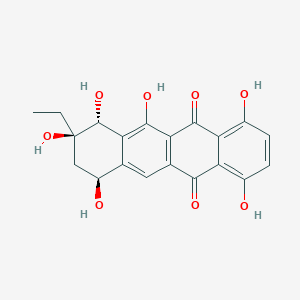

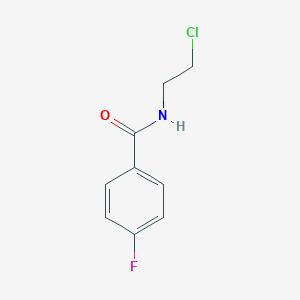

“4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride” is a chemical compound with the molecular formula C9H7ClN2O2S . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of “4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride” involves several raw materials including 4-Hydrazinobenzenesulfonic acid, Phosphorus pentachloride, Malonaldehyde bis (diethyl acetal), and 1-PHENYLPYRAZOLE .Molecular Structure Analysis

The molecular structure of “4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride” has been analyzed using various techniques. The highest energy occupied molecular orbital (HOMO) and lowest energy unoccupied molecular orbital (LUMO) have been evaluated .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride” include a molecular weight of 242.68 and a boiling point of 108-109°C . It is a solid at room temperature .Aplicaciones Científicas De Investigación

Application in Antileishmanial Research

- Summary of the Application : 4-(1H-Pyrazol-1-yl)benzenesulfonamide derivatives, which can be synthesized from 4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride, have been identified as potential antileishmanial agents . Leishmaniasis is a parasitic disease with severe morbidity and mortality rates, and there is a need for more effective treatments .

- Methods of Application/Experimental Procedures : The compounds were synthesized and their biological effect evaluated against both the Leishmania infantum and Leishmania amazonensis promastigote forms . This was compared with pentamidine, a reference drug used in leishmaniasis treatment .

- Results/Outcomes : Some compounds showed an active profile against Leishmania infantum and Leishmania amazonensis . The profile of two compounds against L. infantum was similar to that of pentamidine, but with lower cytotoxicity . Molecular modeling evaluation indicated that changes in electronic regions, orientation as well as lipophilicity of the derivatives were areas to improve the interaction with the parasitic target .

Safety And Hazards

“4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride” is classified as a dangerous substance. It has a GHS05 hazard symbol, indicating that it is corrosive . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Propiedades

IUPAC Name |

4-pyrazol-1-ylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2S/c10-15(13,14)9-4-2-8(3-5-9)12-7-1-6-11-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXRGFFTKHQGOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380112 | |

| Record name | 4-(1H-PYRAZOL-1-YL)BENZENESULFONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride | |

CAS RN |

18336-39-5 | |

| Record name | 4-(1H-PYRAZOL-1-YL)BENZENESULFONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate](/img/structure/B99087.png)

![[1,3,2]Dioxaborinan-2-ol](/img/structure/B99093.png)